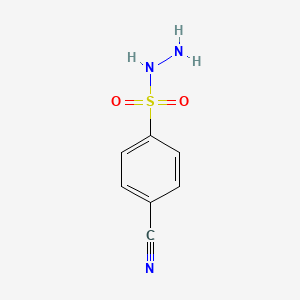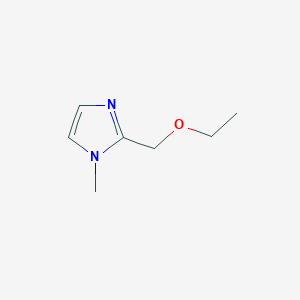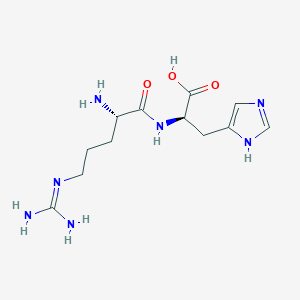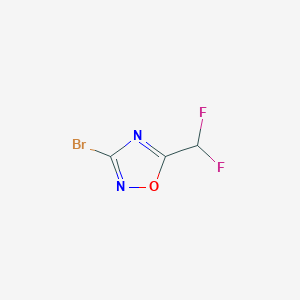
4-Cyanobenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanobenzenesulfonohydrazide is an organic compound with the molecular formula C7H7N3O2S. It is characterized by the presence of a cyano group (-CN) and a sulfonohydrazide group (-SO2NHNH2) attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanobenzenesulfonohydrazide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzenesulfonyl chloride with hydrazine hydrate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the temperature is maintained around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the synthesis of 4-cyanobenzenesulfonyl chloride, which is then reacted with hydrazine hydrate in a continuous flow reactor. This method allows for better control over reaction parameters and yields a higher purity product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl azides or other sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl azides, sulfonyl chlorides.
Reduction: Amines, hydrazines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Cyanobenzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-cyanobenzenesulfonohydrazide exerts its effects involves the interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis. The compound binds to enzymes involved in the peptidoglycan synthesis pathway, thereby preventing the formation of a functional cell wall . In cancer therapy, it inhibits enzymes such as tyrosine kinases, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
- 4-Nitrobenzenesulfonohydrazide
- 4-Fluorobenzenesulfonohydrazide
- 4-Methylbenzenesulfonohydrazide
Comparison: 4-Cyanobenzenesulfonohydrazide is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to its analogs. For example, the cyano group enhances the compound’s ability to participate in nucleophilic substitution reactions, making it more versatile in synthetic applications .
Properties
Molecular Formula |
C7H7N3O2S |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
4-cyanobenzenesulfonohydrazide |
InChI |
InChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)13(11,12)10-9/h1-4,10H,9H2 |
InChI Key |
DGXDEPIVGSGOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B13108350.png)

![6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13108365.png)
![2-Pentylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13108381.png)







![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)

